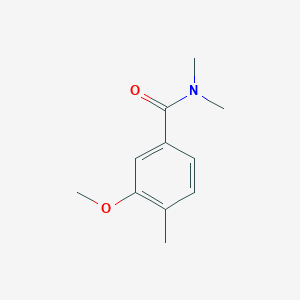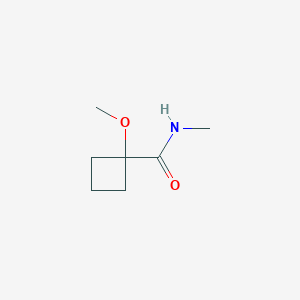
3-methoxy-N,N,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N,N,4-trimethylbenzamide, also known as MTB, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-methoxy-N,N,4-trimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, and may have potential as a cognitive enhancer in humans. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is its ability to enhance memory and learning in animal models. This can be useful in studies that require animals to learn and remember certain tasks. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have neuroprotective effects, which may be beneficial in studies of neurodegenerative diseases. However, one limitation of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 3-methoxy-N,N,4-trimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide and its effects on neurotransmitter systems in the brain. Finally, more studies are needed to explore the potential side effects and safety profile of 3-methoxy-N,N,4-trimethylbenzamide in humans.
Métodos De Síntesis
3-methoxy-N,N,4-trimethylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a dehydrating agent. Other methods include the reaction of 3-methoxybenzoyl chloride with N,N,4-trimethyl-1,2-ethanediamine or the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
3-methoxy-N,N,4-trimethylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the central nervous system, including the ability to enhance memory and learning. 3-methoxy-N,N,4-trimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methoxy-N,N,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-10(8)14-4)11(13)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGZXVKEVLPIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,N,4-trimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)


![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
